Mexedrone Hydrochloride
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Overview
Description
Mexedrone (hydrochloride) is a synthetic stimulant and entactogen belonging to the cathinone class. It is the alpha-methoxy derivative of Mephedrone, a well-known synthetic cathinone . Mexedrone has been sold online as a designer drug and is known for its psychoactive effects, which include stimulation and euphoria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mexedrone can be synthesized through a multi-step process starting from 4-methylpropiophenone. The key steps involve:
Methoxylation: The introduction of a methoxy group to the aromatic ring.
Amidation: The formation of an amide bond.
Reduction: The reduction of the amide to form the final product.
Industrial Production Methods
Industrial production of Mexedrone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Mexedrone undergoes several types of chemical reactions, including:
Oxidation: Mexedrone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone group.
Substitution: Substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated and dealkylated metabolites .
Scientific Research Applications
Mexedrone (hydrochloride) is primarily used in scientific research and forensic applications. It serves as a certified reference material for analytical standards and is used in mass spectrometry and other analytical techniques . Its applications extend to forensic chemistry and toxicology, where it helps in the identification and analysis of synthetic cathinones .
Mechanism of Action
Mexedrone acts as a weak serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) with IC50 values of 5289 nM, 8869 nM, and 6844 nM, respectively . It also functions as a weak serotonin releasing agent (SRA) with an EC50 value of 2525 nM . These actions result in increased levels of these neurotransmitters in the synaptic cleft, leading to its stimulant and entactogenic effects .
Comparison with Similar Compounds
Mexedrone is similar to other synthetic cathinones such as:
Mephedrone: Both are stimulants and entactogens, but Mexedrone has a methoxy group that differentiates its chemical structure and effects.
4-Methylcathinone: Shares structural similarities but differs in its pharmacological profile.
4-Methylbuphedrone: Another related compound with similar stimulant properties.
Mexedrone’s uniqueness lies in its specific chemical structure, which influences its pharmacological effects and metabolic profile .
Biological Activity
Mexedrone hydrochloride, chemically known as 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one, is a synthetic cathinone and an alpha-methoxy derivative of mephedrone. This compound has garnered attention due to its psychoactive properties and potential implications for public health. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.
Mexedrone shares structural similarities with other synthetic cathinones, particularly mephedrone. Its mechanism of action primarily involves the inhibition of the reuptake of neurotransmitters such as serotonin (5-HT) and dopamine (DA). It exhibits affinity for serotonin and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft, which contributes to its stimulant effects .
Pharmacological Effects
The pharmacological profile of mexedrone is characterized by several key effects:
- Monoamine Transporter Activity : Mexedrone acts as a non-selective substrate at dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This results in the efflux of dopamine, norepinephrine, and serotonin .
- Sympathomimetic Effects : Similar to traditional stimulants like amphetamines, mexedrone induces sympathomimetic effects such as increased heart rate and agitation .
- Neurochemical Impact : In vivo studies indicate that mexedrone administration leads to significant elevations in extracellular levels of dopamine and serotonin, with pronounced effects on serotonin release .
Case Studies and Clinical Observations
A notable observational study analyzed 305 cases of polydrug use where mexedrone was detected in urine samples. Among these cases:
- Agitation was reported as the most common symptom, with 10 out of 11 patients exhibiting marked agitation or aggression.
- Tachycardia was observed in seven patients, with heart rates exceeding 100 bpm.
- Some patients experienced delusions and hallucinations, often with themes of paranoia .
The study concluded that while mexedrone contributed to these clinical features, it was not solely responsible in most cases; other substances were often present .
Neurobehavioral Studies
Research involving animal models has provided insights into the behavioral effects of mexedrone:
- Locomotor Activity : Studies show that mexedrone induces hyperlocomotion in mice, indicating its stimulant properties. The effect is transient, peaking shortly after administration .
- Cognitive Effects : Behavioral tests suggest that while mexedrone may enhance certain aspects of learning and memory, it can impair working memory and reference memory .
- Neurotoxicity : Evidence from studies indicates potential neurotoxic effects on hippocampal cells, particularly when administered during pregnancy .
Table: Summary of Biological Activities
Biological Activity | Description |
---|---|
Monoamine Transporter Interaction | Inhibits reuptake at DAT, NET, SERT leading to increased neurotransmitter levels |
Agitation | Common symptom in clinical cases; often requires sedation |
Tachycardia | Observed in multiple case studies; indicates sympathomimetic effects |
Cognitive Effects | May enhance learning but impair memory functions |
Neurotoxicity | Potential hippocampal damage noted in animal studies |
Properties
CAS No. |
2749282-69-5 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H |
InChI Key |
CZHKRQUFWDRDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(COC)NC.Cl |
Origin of Product |
United States |
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